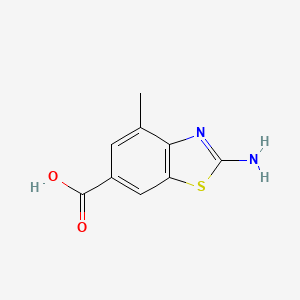

![molecular formula C15H10ClFO3 B1453743 3-[2-(2-Chloro-4-fluorophenoxy)phenyl]prop-2-enoic acid CAS No. 1216372-09-6](/img/structure/B1453743.png)

3-[2-(2-Chloro-4-fluorophenoxy)phenyl]prop-2-enoic acid

Overview

Description

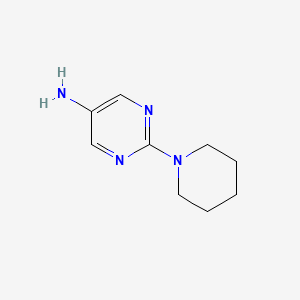

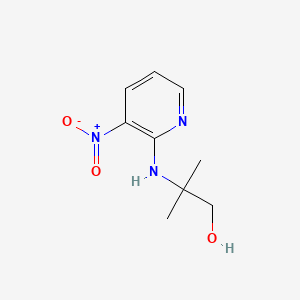

“3-[2-(2-Chloro-4-fluorophenoxy)phenyl]prop-2-enoic acid” is a chemical compound with the IUPAC name (E)-3-(2-(2-chloro-4-fluorophenoxy)phenyl)acrylic acid . It has a molecular weight of 292.69 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H10ClFO3/c16-12-9-11(17)6-7-14(12)20-13-4-2-1-3-10(13)5-8-15(18)19/h1-9H,(H,18,19)/b8-5+ . This code provides a detailed description of the molecule’s structure, including the positions of the chloro and fluoro substituents on the phenyl rings.Physical And Chemical Properties Analysis

This compound has a molecular weight of 292.69 . Other physical and chemical properties such as melting point or solubility were not found in the retrieved data.Scientific Research Applications

Medicinal Chemistry: Anti-inflammatory Agents

This compound has been studied for its potential as an anti-inflammatory agent. In medicinal chemistry, researchers have synthesized analogs of this compound to evaluate their effectiveness in reducing inflammation. For instance, N-arylidene derivatives of this acid have shown moderate to excellent anti-inflammatory activity in carrageenan-induced rat paw edema assays . These findings are significant as they contribute to the development of new anti-inflammatory drugs with potentially fewer side effects than existing medications.

Agriculture: Pesticide Development

In the agricultural sector, compounds like 3-[2-(2-Chloro-4-fluorophenoxy)phenyl]prop-2-enoic acid can be used in the synthesis of pesticides. The structural features of this compound, such as the chloro-fluorophenoxy group, may contribute to its pesticidal properties, helping protect crops from pests and diseases .

Material Science: Dye-Sensitized Solar Cells (DSSCs)

The compound has applications in material science, particularly in the development of dye-sensitized solar cells (DSSCs). Organic dyes derived from this compound can be used as sensitizers in DSSCs to improve their light absorption and conversion efficiency. Research has shown that such dyes can achieve a solar cell efficiency of 1.7%, which is promising for the advancement of solar energy technology .

Environmental Science: Ecotoxicity Studies

In environmental science, the ecotoxicity of chemicals like 3-[2-(2-Chloro-4-fluorophenoxy)phenyl]prop-2-enoic acid is of interest. Understanding the environmental impact and behavior of this compound is crucial for assessing its safety and managing its use in various industries .

Biochemistry: Enzymatic Reactions

This compound’s role in biochemistry includes its use in studying enzymatic reactions. The phenolic structure of the compound can be involved in enzyme-catalyzed transformations, which are essential for understanding metabolic pathways and designing biochemical assays .

Pharmacology: Drug Synthesis

In pharmacology, 3-[2-(2-Chloro-4-fluorophenoxy)phenyl]prop-2-enoic acid can be a key intermediate in the synthesis of various drugs. Its chemical structure allows for modifications that can lead to the development of new pharmacologically active compounds, potentially offering therapeutic benefits for a range of medical conditions .

properties

IUPAC Name |

(E)-3-[2-(2-chloro-4-fluorophenoxy)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFO3/c16-12-9-11(17)6-7-14(12)20-13-4-2-1-3-10(13)5-8-15(18)19/h1-9H,(H,18,19)/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSHMGXWHAUBBP-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)OC2=C(C=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)O)OC2=C(C=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(2-Chloro-4-fluorophenoxy)phenyl]prop-2-enoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-[(4-Chlorophenyl)thio]-3-fluorophenyl}ethanone](/img/structure/B1453668.png)

![3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid](/img/structure/B1453671.png)

![Methyl 2-[[5-(trifluoromethyl)-2-pyridyl]sulfanyl]acetate](/img/structure/B1453679.png)

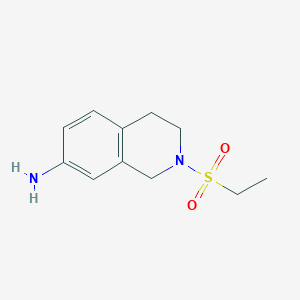

![N-[4-(2-aminoethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1453680.png)